molecular formula C12H20BIN2O2 B2962737 5-Iodo-1-isopropylpyrazole-4-boronic acid, pinacol ester CAS No. 2377612-00-3

5-Iodo-1-isopropylpyrazole-4-boronic acid, pinacol ester

Cat. No.: B2962737
CAS No.: 2377612-00-3
M. Wt: 362.02
InChI Key: RNFVPJOAZMJIFU-UHFFFAOYSA-N
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Description

5-Iodo-1-isopropylpyrazole-4-boronic acid, pinacol ester (CAS MFCD22421545) is a boronic ester derivative featuring a pyrazole core substituted with an iodine atom at the 5-position and an isopropyl group at the 1-position. The pinacol ester group stabilizes the boronic acid moiety, preventing protodeboronation and enhancing shelf stability, making it suitable for Suzuki-Miyaura cross-coupling reactions . This compound is synthesized via palladium-catalyzed borylation or iodination of pre-functionalized pyrazole intermediates, though specific synthetic routes are proprietary .

Properties

IUPAC Name

5-iodo-1-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BIN2O2/c1-8(2)16-10(14)9(7-15-16)13-17-11(3,4)12(5,6)18-13/h7-8H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFVPJOAZMJIFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)C(C)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BIN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-1-isopropylpyrazole-4-boronic acid, pinacol ester typically involves the Miyaura borylation reaction. This reaction enables the formation of boronates by cross-coupling bis(pinacolato)diboron with aryl halides and vinyl halides . The reaction conditions often include the use of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate in a solvent such as toluene or dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1-isopropylpyrazole-4-boronic acid, pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Pd(PPh3)4, Pd(OAc)2

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Toluene, DMF, ethanol

Major Products Formed

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

5-Iodo-1-isopropylpyrazole-4-boronic acid, pinacol ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Iodo-1-isopropylpyrazole-4-boronic acid, pinacol ester in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazole-Based Boronic Esters

(a) 1-(3-Oxetanyl)-1H-pyrazole-4-boronic Acid Pinacol Ester (AS51950)
  • Structure : Differs in the 1-position substituent (oxetanyl vs. isopropyl) and lacks iodine.
  • Reactivity: The oxetanyl group introduces steric hindrance but enhances solubility in polar solvents.
  • Price : 147.00 €/100 mg .
(b) 3-Chloro-1H-pyrazole-4-boronic Acid Pinacol Ester (AS37671)
  • Structure : Chlorine at the 3-position instead of iodine at the 5-position.
  • Reactivity: Chlorine’s electron-withdrawing effect accelerates oxidative addition in cross-couplings compared to iodine. However, it cannot participate in iodonium-based coupling strategies .
  • Price : 85.00 €/100 mg .
(c) 1-(5-Fluoro-2-pyridyl)-1H-pyrazole-4-boronic Acid Pinacol Ester (SY263767)
  • Structure : Replaces the isopropyl group with a fluoropyridyl moiety.
  • Reactivity : The pyridyl group enables chelation-assisted coupling but reduces steric bulk. Fluorine enhances metabolic stability in pharmaceutical applications.
  • Price : 312.00 $/0.1 g .

Table 1: Pyrazole-Based Boronic Esters Comparison

Compound Substituents Key Features Price (per 100 mg)
Target Compound 5-I, 1-isopropyl Halogen-directed coupling, stability Not listed
AS51950 1-Oxetanyl High solubility 147.00 €
AS37671 3-Cl Electron-withdrawing, lower cost 85.00 €
SY263767 1-(5-Fluoro-2-pyridyl) Chelation-assisted coupling 312.00 $

Heterocyclic Boronic Esters with Different Cores

(a) 2-Aminopyridine-5-boronic Acid, Pinacol Ester
  • Structure: Pyridine core with an amino group at the 2-position.
  • Reactivity : Pyridine’s electron-deficient nature accelerates coupling with aryl halides but limits compatibility with strongly basic conditions .
(b) Isoxazole-4-boronic Acid Pinacol Ester (AS9781)
  • Structure : Isoxazole core with boronic ester at the 4-position.
  • Reactivity : Lower stability due to isoxazole’s sensitivity to hydrolysis compared to pyrazole derivatives .

Table 2: Heterocyclic Boronic Esters Comparison

Compound Core Structure Stability Key Applications
Target Compound Pyrazole High Medicinal chemistry
2-Aminopyridine-5-boronic ester Pyridine Moderate Material science
AS9781 Isoxazole Low Agrochemicals

Stability and Reactivity Insights

  • Hydrolysis Resistance : The pinacol ester group in the target compound confers superior stability compared to free boronic acids. However, iodine’s electron-withdrawing effect may slightly reduce hydrolysis resistance relative to alkyl-substituted analogs (e.g., AS51950) .
  • Coupling Efficiency : Steric hindrance from the isopropyl group slows coupling kinetics compared to less bulky derivatives (e.g., 3-Chloro analog AS37671) but improves regioselectivity in complex reactions .

Biological Activity

5-Iodo-1-isopropylpyrazole-4-boronic acid, pinacol ester (CAS No. 2377612-00-3) is a boronic acid derivative characterized by its molecular formula C12H20BIN2O2C_{12}H_{20}BIN_{2}O_{2}. This compound is significant in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in complex organic molecules.

PropertyValue
Molecular FormulaC12H20BIN2O2
Molar Mass362.01 g/mol
Purity≥ 98%
Storage TemperatureFreezer

Synthesis

The synthesis of this compound typically involves the Miyaura borylation reaction, which allows the formation of boronates through cross-coupling reactions with aryl and vinyl halides. The process generally utilizes palladium catalysts and various bases such as potassium carbonate or sodium hydroxide in solvents like toluene or DMF .

The biological activity of this compound is largely attributed to its role as a reagent in the synthesis of biologically active compounds. Its mechanism of action in the Suzuki-Miyaura coupling involves:

  • Oxidative Addition : The palladium catalyst forms a complex with the aryl or vinyl halide.
  • Transmetalation : The boronic acid ester transfers its organic group to the palladium complex.
  • Reductive Elimination : This step regenerates the palladium catalyst and forms the desired biaryl product.

This compound has been employed in synthesizing various pharmaceutical intermediates and active pharmaceutical ingredients (APIs), contributing to drug development in areas such as cancer therapy and enzyme inhibition .

Case Studies and Applications

  • Drug Development : Research has indicated that derivatives of pyrazole compounds exhibit potential as phosphodiesterase inhibitors, which are crucial in treating various diseases including cancer and inflammatory conditions .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit histone lysine demethylases (KDMs), which play vital roles in epigenetic regulation and cancer progression. The synthesis of imidazo[1,2-a]pyrazine-based inhibitors has been facilitated by this boronic acid derivative .
  • Material Science : Beyond biological applications, this compound is also utilized in producing advanced materials such as polymers and electronic components due to its unique chemical properties that facilitate complex molecular architectures .

Comparative Analysis with Similar Compounds

CompoundUnique Features
5-Bromo-1-isopropylpyrazole-4-boronic acid, pinacol esterLacks iodine; may have different reactivity profiles
4-Iodophenylboronic acidSimpler structure; used extensively in organic synthesis
5-Chloro-1-isopropylpyrazole-4-boronic acid, pinacol esterChlorine substituent may alter biological activity

This compound stands out due to its iodine substituent, which allows for selective substitution reactions that can enhance its utility in synthetic chemistry .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Iodo-1-isopropylpyrazole-4-boronic acid, pinacol ester, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or palladium-catalyzed borylation. For example, pyrazole boronic esters are often prepared using microwave-assisted one-pot cyclization/Suzuki coupling with low catalyst loading (e.g., Pd(dppf)Cl₂ at 0.5–2 mol%) and mild bases like Cs₂CO₃ in solvents such as 1,2-dimethoxyethane . Optimize temperature (80–110°C) and inert atmosphere (N₂/Ar) to minimize side reactions.
  • Key Data : Microwave irradiation reduces reaction time from hours to minutes while maintaining yields >85% .

Q. How does the iodine substituent influence the stability and reactivity of this boronic ester?

  • Methodology : The iodine atom increases steric hindrance, slowing hydrolysis but enhancing electrophilicity for cross-coupling. Assess stability via accelerated degradation studies (e.g., 40°C/75% RH for 1 week) with HPLC monitoring. Use pinacol ester protection to stabilize the boronic acid against protodeboronation .
  • Key Data : Boronic esters with bulky groups (e.g., isopropyl) show <5% decomposition under ambient conditions for 30 days .

Q. What purification strategies are effective for isolating this compound?

  • Methodology : Use silica gel chromatography (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. For trace metal removal (e.g., Pd residues), employ activated charcoal or thiourea-functionalized silica .
  • Key Data : HPLC purity >97% is achievable with optimized solvent ratios (e.g., 3:1 hexane:EtOAc) .

Q. How should this compound be stored to prevent degradation?

  • Methodology : Store at 0–6°C under inert gas (Ar) in amber vials to avoid light-induced iodination side reactions. Desiccate with molecular sieves (3Å) to suppress hydrolysis .

Advanced Research Questions

Q. What analytical techniques are critical for characterizing structural and electronic properties?

  • Methodology :

  • NMR : ¹¹B NMR to confirm boronic ester integrity (δ ~30 ppm for pinacol esters).
  • X-ray Crystallography : Resolve iodine and boron coordination geometry.
  • Mass Spectrometry (HRMS) : Detect isotopic patterns for iodine (m/z 127) and boron (m/z 10.8) .
    • Data Interpretation : Anomalous ¹H NMR splitting may indicate rotameric forms due to restricted rotation around the pyrazole-boron bond .

Q. How can contradictory results in cross-coupling efficiency be resolved?

  • Case Study : Low yields in Suzuki reactions may stem from competing protodeboronation or iodide displacement. Use competitive experiments with model substrates (e.g., 2-fluoropyridine boronic esters) to isolate variables. Adjust ligand choice (e.g., SPhos vs. XPhos) to modulate oxidative addition rates .
  • Data-Driven Solution : Kinetic studies show XPhos improves Pd-mediated coupling with iodoarenes by 30% compared to SPhos .

Q. What are the decomposition pathways under catalytic conditions, and how can they be suppressed?

  • Methodology : Monitor byproducts via LC-MS and isotopic labeling (e.g., D₂O for hydrolysis tracking). Add radical scavengers (e.g., BHT) to inhibit iodine radical chain reactions. Replace Cs₂CO₃ with K₃PO₄ to reduce basicity-driven degradation .
  • Key Finding : Protodeboronation accounts for 15–20% mass loss in high-pH conditions (>10), mitigated by lowering temperature to 60°C .

Q. How does this compound compare to analogous halogenated pyrazole boronic esters in reactivity?

  • Methodology : Perform Hammett analysis using substituents (e.g., -F, -Cl, -I) to quantify electronic effects. Competitive coupling with 4-bromoacetophenone reveals reactivity trends: I > Br > Cl in Pd-catalyzed reactions due to bond dissociation energies .
  • Data : Turnover numbers (TON) for iodine-substituted esters are 2–3× higher than chlorine analogs .

Q. What computational tools predict its behavior in complex reaction systems?

  • Methodology : Use DFT (B3LYP/6-31G*) to calculate boron-iodine bond dissociation energy (BDE) and transition-state geometries. Molecular docking (AutoDock Vina) models interactions with catalytic Pd centers .
  • Prediction : The iodine atom lowers the activation barrier for oxidative addition by 8–10 kcal/mol vs. bromine .

Tables

Table 1 : Stability of Halogenated Pyrazole Boronic Esters

SubstituentStorage Temp (°C)Decomposition (%/30 days)
-I0–6<5
-Br2512
-Cl2518
Data derived from accelerated stability studies

Table 2 : Catalyst Screening for Suzuki Coupling

LigandYield (%)Pd Loading (mol%)
XPhos921
SPhos781
dppf852
Optimized conditions: 110°C, 1 h, Cs₂CO₃

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